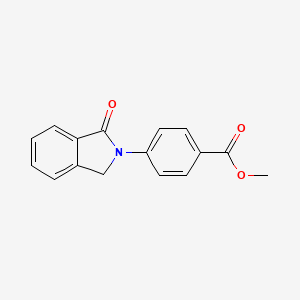

Methyl 4-(1-oxoisoindolin-2-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

methyl 4-(3-oxo-1H-isoindol-2-yl)benzoate |

InChI |

InChI=1S/C16H13NO3/c1-20-16(19)11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)15(17)18/h2-9H,10H2,1H3 |

InChI Key |

FCANVCFMQOWSCK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Significance of the Isoindolinone Scaffold in Contemporary Organic and Medicinal Chemistry

The isoindolin-1-one (B1195906) framework, a bicyclic structure containing a fused benzene (B151609) ring and a γ-lactam, is celebrated as a privileged scaffold in chemical sciences. researchgate.netresearchgate.net This designation stems from its recurring presence in a wide array of natural products and synthetically developed molecules that exhibit potent and diverse biological activities. nih.govpreprints.org Its structural rigidity and capacity for versatile substitution at various positions allow for the fine-tuning of its pharmacological profile, making it a focal point in the design of novel therapeutic agents. researchgate.net

The isoindolinone core is a key structural feature in numerous clinically relevant drugs. mdpi.com For instance, the antihypertensive drug Chlorthalidone and the obesity treatment Mazindol both contain this heterocyclic system. preprints.orgmdpi.com The broad therapeutic relevance of the isoindolinone scaffold is a testament to its ability to interact with a multitude of biological targets. Research has demonstrated that derivatives of this scaffold possess a wide spectrum of activities, underscoring its importance in drug development. researchgate.netnih.gov

Table of Reported Biological Activities for Isoindolinone Derivatives | Biological Activity | Description | References | | :--- | :--- | :--- | | Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines and inhibitory activity against enzymes like PARP1 and histone deacetylases (HDACs). nih.govnih.govnih.gov | | Antimicrobial | Compounds exhibit activity against bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. nih.govresearchgate.net | | Antiviral | Certain isoindolinone derivatives have been identified as having potent activity against viruses such as enterovirus 71 (EV-A71). researchgate.net | | Anti-inflammatory | The scaffold is used in the design of agents that can modulate inflammatory pathways. researchgate.netnih.gov | | Antipsychotic | The isoindolinone structure serves as a basis for compounds targeting central nervous system disorders. researchgate.net | | Antioxidant | Some derivatives have demonstrated the ability to scavenge free radicals, suggesting a role in mitigating oxidative stress. nih.gov | | Cardiovascular | The scaffold is present in drugs used to manage hypertension and edema. researchgate.netmdpi.com |

The versatility of the isoindolinone scaffold is further highlighted by its presence in natural products with pharmacological relevance, such as Chilenine. nih.gov The ongoing exploration of semi-synthetic modifications to natural isoindolinones continues to yield novel compounds with unique bioactivities, including effects on blood coagulation and cytotoxicity. nih.gov

Relevance of Benzoate Ester Moieties As Pharmacophores and Synthetic Building Blocks

The benzoate (B1203000) ester moiety, the other key component of Methyl 4-(1-oxoisoindolin-2-yl)benzoate, is a fundamental and ubiquitous functional group in organic and medicinal chemistry. chemicalbook.com As derivatives of benzoic acid, these esters serve as crucial intermediates in the industrial synthesis of a vast range of organic substances. wikipedia.org Their utility spans from being precursors for preservatives and plasticizers to serving as key components in the development of pharmaceuticals. wikipedia.orgdrugbank.com

The applications of benzoate esters in pharmacology are diverse:

Flavoring Agents: Simple esters like ethyl benzoate are used to mask the unpleasant taste of certain medications, thereby improving patient compliance. chemicalbook.com

Antimicrobial Preservatives: Alkyl esters of p-hydroxy benzoic acid, known as parabens, are widely used as preservatives in pharmaceuticals and cosmetics due to their antimicrobial properties. nih.gov

Therapeutic Agents: Benzoate derivatives themselves are being investigated for a range of therapeutic applications. For example, sodium benzoate has been studied as an add-on therapy in schizophrenia, and other derivatives are explored for their potential in treating neurodegenerative diseases. drugbank.comtaylorandfrancis.com

As synthetic building blocks, benzoate esters are involved in a multitude of chemical transformations. The ester group can be readily converted into other functional groups, and the aromatic ring can be substituted to create a library of derivatives for structure-activity relationship (SAR) studies. wikipedia.org

Overview of Research Trajectories for Substituted Isoindolinone Benzoate Compounds

Retrosynthetic Strategies for Isoindolinone-Benzoate Conjugates

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential starting materials and synthetic transformations. ias.ac.in For a molecule like this compound, the primary retrosynthetic disconnections focus on the formation of the key bonds that constitute the isoindolinone core and its linkage to the benzoate moiety.

A primary disconnection is the C-N bond between the isoindolinone nitrogen and the phenyl ring of the benzoate. This suggests a synthetic route involving the coupling of a pre-formed isoindolinone or a suitable precursor with an appropriate benzoic acid derivative. Another key disconnection targets the amide bond within the isoindolinone ring itself. This approach points towards a cyclization reaction of an ortho-substituted benzoic acid derivative bearing a nitrogen-containing side chain.

Further analysis reveals disconnections that break the isoindolinone ring at the C1-C7a or C1-N bonds. These strategies often involve intramolecular cyclizations of ortho-functionalized aromatic precursors. For instance, an ortho-halobenzamide can undergo an intramolecular coupling to form the five-membered lactam ring. Similarly, ortho-formyl or ortho-cyano benzoic acids can serve as electrophilic partners for intramolecular cyclization with a nitrogen nucleophile. These fundamental disconnections pave the way for the diverse synthetic methodologies discussed in the subsequent sections.

Construction of the 1-Oxoisoindoline Core

The construction of the 1-oxoisoindoline scaffold is central to the synthesis of the target molecule and its analogues. A multitude of synthetic methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Transition Metal-Catalyzed Cyclization Approaches to Isoindolinones

Transition metal catalysis has revolutionized the synthesis of isoindolinones, offering mild and efficient routes with broad substrate scope. researchgate.net Palladium, rhodium, and copper are among the most commonly employed metals for these transformations. Palladium-catalyzed reactions, in particular, have been extensively studied. For instance, the intramolecular Heck reaction of ortho-halobenzamides containing an N-allyl or N-vinyl group provides a direct route to functionalized isoindolinones. Similarly, palladium-catalyzed carbonylation of ortho-halobenzylamines offers a streamlined approach to the isoindolinone core.

Rhodium catalysis has also emerged as a powerful tool. Rhodium-catalyzed C-H activation and annulation of benzamides with alkynes or alkenes allows for the direct construction of the isoindolinone ring system, often with high regioselectivity. Copper-catalyzed cyclizations, such as the intramolecular Ullmann-type coupling of ortho-halobenzamides, provide another valuable synthetic avenue.

| Catalyst System | Substrate Type | Reaction Type | Reference |

| Pd(OAc)₂ / Ligand | o-Halobenzamides | Intramolecular Heck Reaction | organic-chemistry.org |

| [RhCp*Cl₂]₂ | Benzamides and Alkynes | C-H Activation/Annulation | nih.gov |

| CuI / Ligand | o-Halobenzamides | Intramolecular Ullmann Coupling | nih.gov |

Transition Metal-Free Synthesis of Isoindolinones

While transition metal-catalyzed methods are powerful, the development of transition metal-free alternatives is a significant goal in green chemistry. A variety of such methods have been reported for the synthesis of isoindolinones. One common approach involves the reductive cyclization of ortho-nitro or ortho-cyano benzoic acid derivatives. For example, 2-cyanobenzaldehydes can react with various nucleophiles in a tandem reaction to afford 3-substituted isoindolinones.

Another strategy relies on the intramolecular cyclization of ortho-functionalized benzamides. For instance, the base-mediated cyclization of 2-(bromomethyl)benzamides is a straightforward method for accessing the isoindolinone core. Furthermore, radical-mediated cyclizations have also been explored, offering unique pathways to these heterocyclic systems.

| Reagent/Condition | Substrate Type | Reaction Type | Reference |

| Base (e.g., K₂CO₃) | 2-(Bromomethyl)benzamides | Intramolecular Cyclization | nih.gov |

| Reducing Agent | o-Nitro or o-Cyano Benzoic Acids | Reductive Cyclization | beilstein-journals.org |

| Radical Initiator | Unsaturated Benzamides | Radical Cyclization | nih.gov |

Asymmetric Synthesis of Chiral Isoindolinone Derivatives

The synthesis of enantiomerically pure isoindolinones is of great importance, as many biologically active molecules containing this scaffold are chiral. Asymmetric synthesis of these compounds can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3-substituted isoindolinones. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, can promote the enantioselective addition of nucleophiles to 2-cyanobenzaldehydes, followed by cyclization to afford chiral isoindolinones with high enantiomeric excess. rsc.org Metal-catalyzed asymmetric reactions, such as rhodium-catalyzed asymmetric hydrogenation of 3-methyleneisoindolinones, also provide access to chiral isoindolinones. The use of chiral auxiliaries attached to the nitrogen atom can direct the stereochemical outcome of cyclization or subsequent functionalization reactions.

| Catalyst/Auxiliary | Substrate Type | Key Transformation | Enantioselectivity |

| Chiral Cinchona Alkaloid Derivative | 2-Cyanobenzaldehyde and Malonates | Aldol Addition/Cyclization | Up to 99% ee |

| Chiral Rhodium Complex | 3-Methyleneisoindolinones | Asymmetric Hydrogenation | High ee |

| Chiral Auxiliary | Benzamide (B126) Precursors | Diastereoselective Cyclization | High de |

C-H Functionalization and Cross-Coupling Strategies for Isoindolinone Formation

Direct C-H functionalization has become a cornerstone of modern organic synthesis, enabling the construction of complex molecules in a more atom- and step-economical manner. This strategy has been successfully applied to the synthesis of isoindolinones. Palladium-catalyzed intramolecular C-H arylation of N-alkylbenzamides, for example, provides a direct route to the isoindolinone core. nih.gov This approach avoids the pre-functionalization of the aromatic ring, which is often required in traditional cross-coupling methods.

Rhodium-catalyzed C-H activation and annulation of benzamides with various coupling partners, such as alkenes and alkynes, is another powerful strategy for the synthesis of diverse isoindolinone derivatives. nih.gov These reactions often proceed with high efficiency and selectivity. Cross-coupling reactions, while requiring pre-functionalization, remain a versatile tool for isoindolinone synthesis. For instance, the intramolecular Suzuki or Sonogashira coupling of appropriately substituted benzamides can be used to construct the isoindolinone ring.

| Metal Catalyst | Key Transformation | Substrate | Reference |

| Palladium | Intramolecular C-H Arylation | N-Alkylbenzamides | nih.gov |

| Rhodium | C-H Activation/Annulation | Benzamides and Alkenes/Alkynes | nih.gov |

| Palladium/Copper | Intramolecular Sonogashira Coupling | o-Halobenzamides with Terminal Alkynes |

Multicomponent and Tandem Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. Several MCRs have been developed for the synthesis of isoindolinones. For example, the Ugi reaction, a four-component reaction, can be employed to generate diverse isoindolinone scaffolds in a single step. Another example involves the three-component reaction of 2-formylbenzoic acid, an amine, and a nucleophile to afford functionalized isoindolinones.

| Reaction Type | Reactants | Key Features | Reference |

| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | High diversity, one-pot | |

| Three-Component Reaction | 2-Formylbenzoic Acid, Amine, Nucleophile | Efficient, atom-economical | |

| Tandem Aldol/Cyclization | 2-Cyanobenzaldehyde, Active Methylene Compound | One-pot, forms C-C and C-N bonds | rsc.org |

Synthesis of the Methyl Benzoate Ester Moiety

The methyl 4-aminobenzoate (B8803810) fragment serves as a key building block for the target molecule. Its synthesis typically begins with 4-aminobenzoic acid (PABA), a readily available starting material. The primary transformation required is the esterification of the carboxylic acid group.

Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. asm.orgresearchgate.net For the synthesis of methyl 4-aminobenzoate, this involves reacting PABA with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride. asm.orgcutm.ac.in The reaction is reversible, and the use of excess methanol helps to drive the equilibrium toward the formation of the ester product. researchgate.netfugus-ijsgs.com.ng

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. researchgate.net The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. researchgate.net A key consideration for the esterification of PABA is the presence of the basic amino group, which can be protonated by the acid catalyst. This necessitates the use of stoichiometric or even excess amounts of acid to ensure enough catalyst is available for the esterification reaction. researchgate.net The reaction is typically performed under reflux conditions for several hours. cutm.ac.in

Following the reaction, the mixture is cooled and poured into water. A base, such as sodium carbonate, is then added to neutralize the excess acid and deprotonate the ammonium (B1175870) salt of the ester, precipitating the free base form of methyl 4-aminobenzoate, which can be isolated by filtration. researchgate.netcutm.ac.in

Table 1: Representative Conditions for Fischer Esterification of 4-Aminobenzoic Acid

| Starting Material | Alcohol (Solvent) | Catalyst | Temperature | Key Workup Step | Reference |

|---|---|---|---|---|---|

| p-Aminobenzoic Acid | Absolute Ethanol | Conc. H₂SO₄ | Reflux | Neutralization with Na₂CO₃ solution | researchgate.netcutm.ac.in |

| 4-Amino-3-nitrobenzoic Acid | Methanol | Catalytic H₂SO₄ | Reflux (1 hr) | Liquid-liquid extraction with NaHCO₃ | bond.edu.au |

| p-Aminobenzoic Acid | Selection of alcohols | Acid-catalyzed | Not specified | Not specified | asm.org |

While Fischer esterification is common, alternative methods can offer advantages in terms of milder conditions or compatibility with sensitive functional groups. One of the most prevalent alternatives involves the conversion of the carboxylic acid to a more reactive acyl derivative, such as an acyl chloride.

This two-step process begins with the reaction of 4-aminobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-aminobenzoyl chloride. researchgate.net This intermediate is highly electrophilic and reacts rapidly with methanol, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl byproduct, to yield the methyl ester. This method is often faster and not reversible, leading to higher yields, but it involves harsher reagents and requires an additional synthetic step.

Other methods for esterification, though less common for this specific substrate, include the use of diazomethane (B1218177). This reaction is high-yielding and proceeds under very mild conditions, but diazomethane is toxic and explosive, limiting its use to small-scale applications.

Table 2: Comparison of Esterification Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ | One step, uses simple reagents. | Reversible, requires excess alcohol, often needs heat. |

| Acyl Chloride Formation | SOCl₂, Methanol, Base | High yield, irreversible, fast reaction. | Two steps, uses hazardous reagents (SOCl₂). |

Convergent and Linear Synthesis of the Full Molecular Architecture

The construction of the final this compound molecule involves the formation of the isoindolinone ring and the crucial C-N bond that connects it to the methyl benzoate moiety. This can be achieved through either convergent or linear strategies. A convergent approach, where the two key fragments are prepared separately and then joined, is often preferred for its efficiency.

A highly effective strategy for forming the N-aryl isoindolinone core is the reaction between a 2-formylbenzoic acid derivative and an aniline (B41778), in this case, methyl 4-aminobenzoate. This transformation can be accomplished via several protocols.

One common method is a one-pot reductive amination followed by intramolecular amidation. organic-chemistry.org In this process, 2-carboxybenzaldehyde (B143210) and methyl 4-aminobenzoate first condense to form a Schiff base (or imine). This intermediate is then reduced in situ to the corresponding secondary amine, which subsequently undergoes intramolecular cyclization (lactamization) to form the stable five-membered isoindolinone ring. This sequence can be catalyzed by various systems, including platinum nanowires under a hydrogen atmosphere. organic-chemistry.org

Transition metal-catalyzed reactions also provide powerful routes. Copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig aminations can be envisioned to form the key C-N bond, typically between an ortho-functionalized benzoic acid derivative (e.g., 2-(bromomethyl)benzoic acid) and methyl 4-aminobenzoate, followed by cyclization.

Multi-component reactions (MCRs) offer another elegant and atom-economical approach. researchgate.net For instance, a three-component reaction of a 2-formylbenzoic acid, an amine (methyl 4-aminobenzoate), and a reducing agent or another reactive partner can directly assemble the isoindolinone scaffold in a single operation. researchgate.net

Table 3: Overview of Coupling Strategies for N-Aryl Isoindolinones

| Strategy | Key Precursors | Typical Conditions/Catalysts | Reference |

|---|---|---|---|

| Reductive C-N Coupling/Amidation | 2-Carboxybenzaldehyde, Amine | Pt nanowires, H₂ (1 bar) | organic-chemistry.org |

| Three-Component Reaction | 2-Formylbenzoic acid, Amine, Phosphite | Catalyst- and solvent-free, ambient temperature | researchgate.net |

| Addition to Acyliminium Ions | Lactam acetal, Organoalane | In situ generation of reagents | nih.gov |

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves the direct modification of a complex molecule at a late point in its synthetic sequence. wikipedia.org This approach avoids the need for de novo synthesis of each new analogue, significantly improving efficiency. For this compound, LSF would typically involve the selective functionalization of C-H bonds on one of the aromatic rings.

While specific LSF studies on this exact molecule are not widely reported, the principles can be drawn from related systems. Transition-metal catalysis (e.g., using rhodium, ruthenium, or palladium) is a primary tool for C-H activation. acs.orgacs.org For example, a directed C-H functionalization could potentially introduce substituents at the positions ortho to the ester group on the benzoate ring or at specific positions on the phthaloyl portion of the isoindolinone core. The development of such site-selective reactions is a key objective in synthetic methodology. wikipedia.org

The ability to perform LSF allows for the rapid generation of a library of analogues from a common, advanced intermediate, which is invaluable for structure-activity relationship studies in drug discovery. wikipedia.orgacs.org

Sustainable and Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These considerations are increasingly important in the synthesis of pharmaceuticals and other fine chemicals. Several strategies can be applied to the synthesis of this compound to enhance its environmental sustainability.

One of the key principles is the use of environmentally benign solvents. researchgate.net Research has demonstrated the successful synthesis of isoindolinone derivatives in water, which is a non-toxic, non-flammable, and inexpensive alternative to many organic solvents. researchgate.net

Multi-component reactions (MCRs) and tandem reactions are inherently green as they combine several synthetic steps into a single operation, reducing solvent waste, energy consumption, and purification steps. researchgate.netrsc.org This improves pot, atom, and step economy. rsc.org

The use of recyclable catalysts, such as fluorous phosphine (B1218219) organocatalysts, further enhances the green credentials of a synthesis. rsc.orgrsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture (e.g., via fluorous solid-phase extraction) and reused, minimizing waste. researchgate.net Furthermore, developing protocols that operate at ambient temperature reduces the energy footprint of the synthesis. rsc.org

Table 4: Green Chemistry Approaches in Isoindolinone Synthesis

| Principle | Application/Method | Benefit | Reference |

|---|---|---|---|

| Benign Solvents | Using water as a reaction medium | Reduces use of hazardous organic solvents | researchgate.net |

| Atom/Step Economy | One-pot multi-component or tandem reactions | Fewer steps, less waste, higher efficiency | researchgate.netrsc.org |

| Catalysis | Use of recyclable organocatalysts (e.g., fluorous phosphine) | Reduces catalyst waste and consumption | rsc.orgresearchgate.net |

| Energy Efficiency | Performing reactions at room temperature | Lower energy consumption | rsc.org |

Mechanistic Pathways of Isoindolinone Ring Closure and Formation

The formation of the γ-lactam ring fused to a benzene (B151609) ring, characteristic of isoindolinones, can be achieved through various synthetic strategies. The specific pathway to N-aryl substituted isoindolinones, such as the parent acid of this compound, often involves the intramolecular cyclization of a suitably functionalized precursor.

One common mechanistic approach involves the condensation of 2-formylbenzoic acid with an amine, in this case, methyl 4-aminobenzoate or its corresponding acid. The initial reaction forms a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carboxylic acid group (or an activated form of it), leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable five-membered lactam ring. The reaction can be catalyzed by acids, which protonate the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.

Alternative pathways include transition metal-catalyzed reactions. For instance, palladium-catalyzed C-H carbonylation of primary benzylamines can provide isoindolinone scaffolds. organic-chemistry.org Another route is the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines, which can be catalyzed by platinum nanowires under a hydrogen atmosphere. organic-chemistry.org A tandem conjugated addition/lactamization sequence is another viable mechanism. chim.it This process can start from phthalides which, after ring-opening, react with an amine in a tandem reaction involving a Michael-type addition followed by lactamization to yield the isoindolinone core. chim.it

The key mechanistic steps in a generalized intramolecular cyclization are outlined below:

| Step | Description | Intermediate |

| 1 | Imine Formation | Reaction between an o-substituted benzaldehyde (B42025) (e.g., 2-formylbenzoic acid) and an aniline derivative to form a Schiff base. |

| 2 | Intramolecular Nucleophilic Attack | The lone pair of the imine nitrogen attacks the carbonyl carbon of the ortho-substituent (e.g., carboxylic acid). |

| 3 | Tetrahedral Intermediate Formation | Formation of a transient, unstable tetrahedral intermediate. |

| 4 | Proton Transfer & Dehydration | Proton transfers and subsequent elimination of a water molecule to form the stable lactam ring. |

Stereochemical Control and Enantioselectivity Mechanisms in Asymmetric Syntheses

While this compound itself is achiral, the synthesis of chiral isoindolinones bearing a stereocenter at the C-3 position is a significant area of research. nih.gov Understanding the mechanisms of stereochemical control is fundamental to this field. Asymmetric synthesis of these compounds relies on the use of chiral catalysts, which can be transition-metal complexes or organocatalysts, to create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Organocatalysis: Bifunctional organocatalysts, such as those derived from quinine (B1679958) or thiourea (B124793), are particularly effective. chim.itmdpi.com These catalysts possess both a basic site (e.g., a tertiary amine) and a hydrogen-bond donating site (e.g., a thiourea group). The proposed mechanism involves the catalyst simultaneously activating both the nucleophile and the electrophile. For instance, in a Mannich-type reaction, the basic site of the catalyst deprotonates the nucleophile, increasing its reactivity. Simultaneously, the hydrogen-bonding moiety activates the electrophile (an imine intermediate) and helps to orient it in a specific conformation. This dual activation and steric control within the catalyst-substrate complex directs the nucleophilic attack to one face of the imine, resulting in high enantioselectivity. mdpi.com

Transition Metal Catalysis: In transition metal-catalyzed asymmetric syntheses, chiral ligands coordinated to the metal center are responsible for inducing enantioselectivity. acs.org For example, in a palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reaction, a chiral phosphine ligand coordinates to the palladium center. acs.org The steric and electronic properties of this ligand create a chiral pocket around the active site. This chiral environment dictates the facial selectivity of key steps in the catalytic cycle, such as migratory insertion or reductive elimination, ultimately leading to the preferential formation of one enantiomer of the isoindolinone product. acs.org

Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Reactions

Transition metal catalysis offers powerful and versatile methods for constructing the isoindolinone skeleton, often under mild conditions and with broad functional group tolerance. researchgate.netnih.gov The reactions typically proceed through a catalytic cycle involving the metal center in various oxidation states. Palladium, rhodium, and cobalt are commonly employed metals. researchgate.netresearchgate.netacs.org

Palladium-Catalyzed Cycles: A common palladium-catalyzed route involves a cascade carbonylation reaction. acs.org A generalized cycle might start with the oxidative addition of an aryl halide (e.g., 2-bromobenzamide (B1207801) derivative) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by coordination and insertion of carbon monoxide (CO). Subsequent intramolecular migratory insertion of an alkene or another tethered group, followed by reductive elimination, forms the isoindolinone ring and regenerates the Pd(0) catalyst. acs.orgorganic-chemistry.org Ligands, such as phosphines, play a critical role in stabilizing the palladium intermediates and influencing the rate and selectivity of the reaction. nih.gov For instance, the ligand dpppe (1,5-bis(diphenylphosphino)pentane) has been shown to act as both a ligand and a reductant in certain cyclization processes. organic-chemistry.org

Rhodium-Catalyzed Cycles: Rhodium(III) catalysts are effective in reactions involving C-H activation. acs.orgacs.org A typical catalytic cycle begins with the coordination of a substrate, such as a benzamide derivative, to the Rh(III) center. This is followed by a concerted metalation-deprotonation step to achieve C-H activation, forming a five-membered rhodacycle intermediate. This intermediate can then react with a coupling partner (e.g., an alkyne or cyclopropene). Migratory insertion of the coupling partner into the Rh-C bond, followed by reductive elimination, yields the isoindolinone product and regenerates the active Rh(III) catalyst. nih.gov The choice of chiral cyclopentadienyl (B1206354) (Cp*) ligands is crucial; the substituents on the ligand can control both the chemical and enantiomeric selectivity of the reaction, directing the pathway towards either [4+2] or [4+1] annulations. acs.orgacs.org

| Catalyst System | Key Mechanistic Steps | Ligand Effect |

| Palladium(0)/Phosphine Ligand | Oxidative Addition, CO Insertion, Migratory Insertion, Reductive Elimination | Stabilizes Pd intermediates; can influence reaction rate and pathway. organic-chemistry.orgnih.gov |

| Rhodium(III)/Chiral Cp Ligand* | C-H Activation, Rhodacycle Formation, Migratory Insertion, Reductive Elimination | Controls chemo- and enantioselectivity by creating a chiral environment and influencing steric interactions. acs.orgacs.org |

| Cobalt(II)/Chiral Ligand | C-H Activation, Carbonylation, Reductive Elimination | Enables enantioselective C-H carbonylation for the synthesis of chiral isoindolinones. researchgate.net |

Proton Transfer and Intermediate Stabilization in Esterification Reactions

The final step in the synthesis of this compound is the esterification of its carboxylic acid precursor, 4-(1-oxoisoindolin-2-yl)benzoic acid. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (methanol) in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution and proceeds through a series of reversible proton transfer and addition-elimination steps. masterorganicchemistry.com

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack: A molecule of methanol acts as the nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, also known as an oxonium ion. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a key step that converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺). masterorganicchemistry.commasterorganicchemistry.com This can occur in one or two steps, often involving the solvent or another alcohol molecule as a proton shuttle.

Elimination of Water: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a molecule of water. This step generates a protonated ester.

Deprotonation: In the final step, the protonated ester is deprotonated (usually by a water molecule or the conjugate base of the catalyst) to yield the final methyl ester product and regenerate the acid catalyst. masterorganicchemistry.com

The tetrahedral intermediate is stabilized by resonance, but its formation and collapse are critical points in the reaction pathway. The entire process is an equilibrium, which is typically driven towards the product side by using a large excess of the alcohol (methanol) and/or by removing the water as it is formed. masterorganicchemistry.com

Computational Probing of Reaction Energy Landscapes and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions, including the synthesis of isoindolinones. acs.orgacs.org These methods allow for the detailed exploration of reaction energy landscapes, which map the potential energy of a system as a function of the geometric arrangement of its atoms. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct a detailed reaction profile. This profile provides quantitative insights into the feasibility of a proposed mechanism.

Key Applications in Isoindolinone Synthesis:

Transition State Analysis: DFT calculations can determine the geometry and energy of transition states (TS). The activation energy (the energy difference between the reactants and the TS) is a critical factor determining the reaction rate. By comparing the activation energies of different possible pathways, researchers can predict the most likely reaction mechanism. acs.orgacs.org

Elucidating Enantioselectivity: In asymmetric catalysis, computational models can explain the origin of enantioselectivity. By building models of the catalyst-substrate complexes for the transition states leading to both enantiomers, researchers can calculate the energy difference between them. A lower energy transition state for one enantiomer explains why it is formed preferentially. These models often reveal subtle non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the chiral ligand and the substrate that are responsible for stereochemical control. acs.org

Intermediate Stability: The stability of intermediates in a catalytic cycle can be assessed. For example, the calculations can confirm the stability of proposed metallacycle intermediates in rhodium- or palladium-catalyzed reactions. acs.org

Validation of Experimental Results: Computational findings are often used to support or explain experimental observations. For example, if a particular ligand gives high enantiomeric excess in a reaction, DFT calculations can provide a model of the transition state that rationalizes this outcome. acs.orgmdpi.com

The exploration of these energy landscapes provides a molecular-level understanding of the reaction, guiding the rational design of more efficient catalysts and optimized reaction conditions for the synthesis of complex molecules like this compound. nih.govmdpi.com

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for Methyl 4-(1-oxoisoindolin-2-yl)benzoate, are not reported in the searched literature.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

A crystallographic information file (CIF) or published report on the single-crystal X-ray diffraction of this compound could not be located. Consequently, precise data on its solid-state molecular geometry, bond lengths, bond angles, and crystal packing are not available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

While the exact mass of the [M+H]⁺ ion for C₁₆H₁₃NO₃ can be calculated as 268.0968, specific experimental HRMS data from techniques such as ESI-TOF to confirm this value and the elemental composition for this compound are not documented in the searched sources.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Experimentally recorded Infrared (IR) and Raman spectra for this compound are not available in the public domain. Therefore, a table of characteristic vibrational frequencies for its functional groups (e.g., C=O stretching of the lactam and ester, aromatic C-H stretching) cannot be compiled from experimental findings.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are invaluable for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov These methods rely on the comparison of experimentally measured spectra with those predicted by quantum chemical calculations for a known enantiomer. nih.govnih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com

In the absence of direct chiroptical data for this compound, this section will detail the process of absolute configuration determination using VCD spectroscopy for a structurally analogous chiral isoindolinone, dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate. nih.govnih.gov This compound features the core isoindolinone scaffold with a chiral center at the 3-position, making it a suitable model to illustrate the principles and application of the methodology.

In a study focused on the asymmetric synthesis of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, VCD spectroscopy was employed to definitively establish the absolute configuration of the enantiomers produced. nih.govnih.gov The researchers compared the experimental VCD spectrum of the dextrorotatory enantiomer, (+)-1 , with the computationally predicted spectra for the (R) and (S) configurations.

The experimental VCD spectrum of (+)-1 exhibited several characteristic bands, with the most significant features observed in the carbonyl stretching region. A strong negative couplet at 1735 cm⁻¹ and 1703 cm⁻¹ was a key identifying feature in the VCD spectrum. nih.gov

To assign the absolute configuration, the researchers performed density functional theory (DFT) calculations to predict the VCD spectra for both the (R) and (S) enantiomers of the isoindolinone. By comparing the calculated spectra with the experimental data, a clear correlation was established. The calculated spectrum for the (S)-enantiomer accurately reproduced the key features of the experimental spectrum of (+)-1 , including the prominent negative couplet in the carbonyl region. This excellent agreement between the experimental and calculated spectra allowed for the unambiguous assignment of the (S) absolute configuration to the dextrorotatory enantiomer of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate.

The table below summarizes the key spectroscopic data that would be analogous to what one would seek for this compound in a chiroptical study.

| Compound | Technique | Key Spectral Features (cm⁻¹) | Assigned Absolute Configuration |

|---|---|---|---|

| (+)-dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate | VCD | Strong negative couplet at 1735 and 1703 | (S) |

This case study demonstrates the power of VCD spectroscopy, in conjunction with quantum chemical calculations, to provide definitive assignments of absolute configuration for chiral isoindolinone derivatives. The same principles and methodologies would be directly applicable to the stereochemical elucidation of this compound, should a chiral synthesis of this compound be developed.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is highly effective for describing structural, spectral, and various other properties of chemical and biological molecules with high accuracy and relatively low computational cost. nih.gov For "Methyl 4-(1-oxoisoindolin-2-yl)benzoate," DFT calculations can elucidate its electronic properties and reactivity patterns. By optimizing the molecule's geometry, DFT can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Such calculations are foundational for understanding the molecule's behavior and interactions. For instance, in a study on a related isoindole derivative, DFT was used to suggest that the molecule's configuration is stabilized by specific bonding interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. espublisher.com

For "this compound," the HOMO is expected to be localized over the electron-rich aromatic portions of the molecule, such as the benzoate (B1203000) ring, while the LUMO is likely distributed over the electron-deficient isoindolinone core. nih.gov This distribution dictates how the molecule interacts with other reagents. The eventual charge transfer interaction that occurs within the molecule is explained by the energy gap between HOMO and LUMO. scirp.org

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound Note: These are conceptual values for illustrative purposes, based on typical DFT calculations for similar organic molecules.

| Parameter | Description | Expected Value/Location |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Negative value (e.g., ~ -6.5 eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Negative value (e.g., ~ -2.0 eV) |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Positive value (e.g., ~ 4.5 eV) |

| HOMO Localization | Region of electron-donating capability | Primarily on the benzoate ring system |

| LUMO Localization | Region of electron-accepting capability | Primarily on the isoindolinone moiety |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. nih.gov The MEP map displays different colors to represent electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net Green areas indicate neutral potential. nih.gov

In "this compound," the MEP map would likely show a significant negative potential around the oxygen atoms of the carbonyl groups in both the isoindolinone and the methyl ester moieties, indicating these are the primary sites for electrophilic interaction. nih.gov Conversely, positive potential would be localized around the hydrogen atoms of the aromatic rings. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the molecule's reactivity.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations would provide insights into its conformational flexibility and stability. By simulating the molecule's behavior in a solvent (like water or DMSO) at a given temperature and pressure, researchers can observe how the different parts of the molecule move relative to each other.

These simulations can reveal the most stable conformations (the three-dimensional shapes the molecule prefers to adopt) and the energy barriers between them. Key areas of interest would include the rotation around the single bond connecting the benzoate group to the isoindolinone nitrogen atom. Understanding the molecule's dynamic behavior is essential for predicting how it might adapt its shape to fit into the binding site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is built by calculating various molecular descriptors (numerical representations of a molecule's physicochemical properties) and using statistical methods to correlate them with experimentally measured activity. nih.govmdpi.com

For "this compound," a QSAR study would involve synthesizing and testing a series of related derivatives with modifications to the isoindolinone or benzoate rings. Descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP) would be calculated. The resulting model could predict the activity of new, unsynthesized compounds and provide mechanistic insights by identifying which molecular properties are most important for the desired biological effect. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is widely used in drug design to understand how a potential drug molecule might interact with its biological target. mdpi.comchemrevlett.com

In a docking study involving "this compound," the compound would be placed into the active site of a target protein. The software then calculates the most favorable binding poses and assigns a score based on the predicted binding affinity. This process helps to identify potential biological targets for the compound and provides a model for its mechanism of action at the molecular level.

Following a molecular docking simulation, the resulting binding poses are analyzed to characterize the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity.

For "this compound," key interactions could include:

Hydrogen Bonds: The carbonyl oxygen atoms of the isoindolinone and ester groups are potential hydrogen bond acceptors, capable of interacting with hydrogen bond donor residues (e.g., serine, threonine, lysine) in a protein's active site. researchgate.net

Hydrophobic Interactions: The planar aromatic rings (both the phthalimide (B116566) part of the isoindolinone and the benzoate ring) can form favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Analysis of these contacts provides a detailed picture of the binding mode and can guide the design of new analogues with improved potency and selectivity. nih.gov

Table 2: Potential Intermolecular Contacts for this compound in a Hypothetical Protein Binding Site

| Type of Interaction | Molecular Feature of Ligand | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Carbonyl oxygen (isoindolinone) | Serine, Threonine, Lysine, Arginine |

| Hydrogen Bond | Carbonyl oxygen (ester) | Serine, Threonine, Lysine, Arginine |

| π-π Stacking | Benzoate aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

| π-π Stacking | Phthalimide aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Methylene group (isoindolinone) | Leucine, Isoleucine, Valine, Alanine |

Energetic Analysis of Binding Interactions

No published studies were found that detail the energetic analysis of binding interactions for this compound with any specific biological target.

In Silico Prediction of Spectroscopic Parameters

No published studies were found that report the in silico prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound using computational methods like Density Functional Theory (DFT).

Structure Activity Relationship Sar Studies and Mechanistic Biological Interactions of Isoindolinone Benzoate Derivatives

Impact of Substituents on the Isoindolinone Ring on Molecular Recognition

The isoindolinone ring serves as a core pharmacophore whose interaction with biological targets can be finely tuned by the introduction of various substituents. nih.gov The nature, size, and position of these substituents significantly influence the compound's binding affinity and selectivity. Aromatic rings, in particular, are recognized as key molecular determinants in the recognition of protein kinase inhibitors, contributing through non-bonded π-interactions such as π–π stacking, CH–π, and cation–π interactions. mdpi.com

Studies on isoindolinyl benzisoxazolpiperidines as dopamine (B1211576) D4 receptor antagonists revealed that modifications on the isoindolinone ring led to modest differences in potency and selectivity. nih.gov The exploration of different substituents is a common strategy to optimize the interaction with the target's binding pocket. For instance, in the development of carbonic anhydrase (hCA) inhibitors, the addition of different functional groups to the nitrogen atom of the isoindolinone ring directly impacted biological activity. nih.gov One study demonstrated that a compound featuring a cyclohexanol (B46403) group exhibited the highest antioxidant activity, suggesting this group plays a key role in the radical scavenging mechanism, likely through its electron-donating properties. nih.gov In contrast, a simple ethyl group resulted in the lowest activity. nih.gov

The development of new synthetic methods has expanded the ability to create diverse isoindolinone derivatives, facilitating more extensive SAR studies. mdpi.com Enantiopure isoindolinones, for example, have been shown to possess enhanced biological properties compared to their racemic mixtures. mdpi.com

| Substituent on Isoindolinone N-atom | Target/Activity | Observed Impact on Activity | Reference |

|---|---|---|---|

| Cyclohexanol group | Antioxidant Activity | Highest activity, likely due to electron-donating properties facilitating radical scavenging. | nih.gov |

| Ethyl group | Antioxidant Activity | Lowest activity observed in the series. | nih.gov |

| n-Propanol | hCA II Inhibition | Showed a 1.56-fold increase in activity compared to the n-butanol analogue. | nih.gov |

| Various substituents | Dopamine D4 Receptor | Modest differences in potency and selectivity were observed. | nih.gov |

Influence of Methyl Benzoate (B1203000) Moiety Modifications on Biological Target Engagement

The methyl benzoate portion of the molecule provides another critical handle for modifying biological activity. This moiety can be involved in crucial interactions within a binding pocket, and alterations to its structure can drastically change target engagement. Modifications often focus on the ester group or the aromatic ring itself to probe interactions with the biological target.

The synthesis of various derivatives where the benzoate moiety is altered is a key strategy in drug discovery. For instance, classical methodologies have been used to prepare methyl 4-(piperidine-1-carbonyl)benzoate from 4-(methoxycarbonyl)benzoic acid, demonstrating the feasibility of modifying the ester group into an amide linkage, which can introduce new hydrogen bonding patterns and conformational constraints. nih.govresearchgate.net

Mechanistic Characterization of Enzyme Inhibition by Isoindolinone-Benzoates

Elucidating the precise mechanism by which a compound inhibits an enzyme is fundamental to drug development and chemical biology. researchgate.net This involves determining the type of inhibition, the kinetics of the interaction, and the specific binding site.

Kinetic analysis provides quantitative measures of an inhibitor's potency and its mechanism of action. carsonscience.com Key parameters include the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These values are crucial for comparing the efficacy of different derivatives and guiding SAR studies.

A study on novel isoindolinone derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms I and II demonstrated their high affinity, with Kᵢ values in the low nanomolar range. nih.gov For the hCA I isoform, Kᵢ values ranged from 11.48 to 87.08 nM. nih.gov For the physiologically dominant hCA II, certain compounds showed potent inhibition with Kᵢ values as low as 9.32 nM, comparable to the standard inhibitor acetazolamide. nih.gov Such detailed kinetic data are essential for understanding the potency of these compounds and the impact of specific structural modifications. nih.gov

| Compound Series | Enzyme Target | Kᵢ Value Range (nM) | IC₅₀ Value Range (nM) | Reference |

|---|---|---|---|---|

| Novel Isoindolinone Derivatives (2a-f) | Human Carbonic Anhydrase I (hCA I) | 11.48 ± 4.18 to 87.08 ± 35.21 | 11.24 ± 0.291 to 75.73 ± 1.205 | nih.gov |

| Novel Isoindolinone Derivatives (2a-f) | Human Carbonic Anhydrase II (hCA II) | 9.32 ± 2.35 to 160.34 ± 46.59 | 13.02 ± 0.041 to 231 ± 1 | nih.gov |

Identifying the specific site where a ligand binds is critical for understanding its mechanism. While many inhibitors target the active (orthosteric) site of an enzyme, others bind to distinct, or allosteric, sites. calis.edu.cn Allosteric modulators can offer advantages over orthosteric ligands, such as greater subtype selectivity and a reduced risk of side effects. nih.gov

The discovery of allosteric sites can be challenging as they are not always apparent in protein crystal structures. nih.gov Computational tools and fragment-based screening by X-ray crystallography are powerful methods for identifying novel allosteric pockets. nih.govjohnshopkins.edu For isoindolinone-benzoate derivatives, determining whether they act orthosterically or allosterically is a key aspect of their mechanistic characterization. Intermolecular interactions involving aromatic rings are often crucial for recognition at both orthosteric and allosteric sites. dntb.gov.ua Studies on the free fatty acid 1 receptor (FFAR1) have revealed the existence of multiple allosterically linked binding sites, highlighting the complexity of ligand-receptor interactions. researchgate.net

Receptor Interaction Mechanisms and Signaling Pathway Modulation

Beyond enzyme inhibition, isoindolinone-based compounds can modulate the function of cell-surface receptors, such as G protein-coupled receptors (GPCRs). nih.gov These interactions can either block the binding of the endogenous ligand (antagonism) or mimic its effect (agonism), leading to the modulation of downstream signaling pathways.

For example, a class of isoindolinyl derivatives was identified as potent and selective antagonists of the human dopamine D4 receptor. nih.gov The binding of these antagonists prevents the receptor from being activated by dopamine, thereby blocking its downstream signaling cascade. The mechanism of receptor interaction involves specific contacts within the receptor's binding pocket. Understanding how different ligands stabilize different receptor conformations is key to explaining their specific signaling outcomes. researchgate.net The structural details of how a ligand, such as an isoindolinone-benzoate derivative, interacts with a receptor can provide insights into the determinants of its efficacy and G protein signaling preferences. researchgate.net

Development and Application of Isoindolinone-Based Chemical Probes for Biological Research

Chemical probes are indispensable tools for interrogating biological systems. olemiss.edu The isoindolinone scaffold is a valuable starting point for the development of such probes due to its favorable properties and synthetic accessibility. nih.gov These probes can be designed to selectively bind to a specific protein target, allowing researchers to study its function in a cellular or in vivo context.

An isoindolinone-based probe could be functionalized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to enable visualization of the target protein or its isolation from complex biological mixtures. Alternatively, photo-crosslinking groups can be incorporated to covalently label the binding site, facilitating its identification. The development of such tools based on the Methyl 4-(1-oxoisoindolin-2-yl)benzoate structure could provide powerful reagents for exploring new biological pathways and validating novel drug targets.

Derivatization and Analogue Synthesis for Mechanistic Probing and Structure Function Elucidation

Strategic Modifications of the Isoindolinone Core

The isoindolinone ring system is a privileged scaffold in many biologically active compounds. chim.itnih.gov Its modification is a key strategy for probing molecular interactions.

Introducing a variety of functional groups onto the isoindolinone core can significantly alter the molecule's steric and electronic properties. Synthetic strategies often involve the use of substituted starting materials or post-synthesis functionalization. For instance, methods like palladium-catalyzed C-H functionalization or tandem aldol/cyclization reactions allow for the incorporation of alkyl, aryl, or other substituents. researchgate.netorganic-chemistry.org Such modifications are crucial for mapping the binding pocket of a biological target and optimizing interactions. For example, the introduction of a methyl group at the C3 position can create a quaternary stereocenter, which can be challenging to synthesize but offers a way to probe steric tolerance within a receptor. researchgate.netrsc.org

Diverse synthetic methods, including one-pot reactions using 2-cyanobenzaldehydes and various ketones, or metal-free cyclizations, provide access to a wide array of functionalized isoindolinones. nih.govbohrium.com These approaches enable the systematic exploration of structure-activity relationships (SAR) by creating a library of analogues with varied substituents on the fused benzene (B151609) ring or the γ-lactam ring of the isoindolinone core. chim.it

Table 1: Examples of Functional Group Modifications on the Isoindolinone Scaffold

| Modification Site | Functional Group Introduced | Potential Synthetic Method | Purpose of Modification |

|---|---|---|---|

| C3 Position | Methyl, Ethyl, Benzyl | Direct alkylation of N-sulfinyl-isoindolinones acs.org | Probe steric limitations in binding pocket |

| Aromatic Ring | Halogens (Cl, F), Methoxy | Use of substituted 2-formylbenzoates | Modulate electronic properties and lipophilicity |

| C3 Position | Malonate Esters | Cascade reaction of 2-acetylbenzonitrile (B2691112) nih.gov | Provide handle for further functionalization |

Many biological targets are chiral, meaning they interact differently with the enantiomers of a chiral drug molecule. Therefore, controlling the stereochemistry at the C3 position of the isoindolinone core is critical for mechanistic probing. researchgate.net Asymmetric synthesis methods are employed to produce specific enantiomers, which can then be used to determine which stereoisomer is responsible for the observed biological activity. chim.itresearchgate.net

Strategies to achieve this include the use of chiral auxiliaries, chiral phase-transfer catalysts, and organocatalysis. acs.orgnih.gov For example, N-tert-butylsulfinyl-isoindolinones can serve as chiral intermediates, allowing for the diastereoselective alkylation to create 3-substituted isoindolinones with high enantiomeric purity. acs.org Similarly, chiral bifunctional organocatalysts have been successfully used in the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates. nih.gov Rhodium(III)-catalyzed C–H activation and annulation represents another advanced strategy for accessing highly enantiomerically enriched isoindolinones. acs.org The ability to synthesize and test individual enantiomers is fundamental to understanding the precise three-dimensional requirements for molecular recognition at the target site. researchgate.net

Variations of the Benzoate (B1203000) Ester and Aromatic Substitution Patterns

The methyl benzoate portion of the molecule offers numerous opportunities for modification to fine-tune pharmacokinetic properties and explore SAR. The ester group itself can be varied by using different alcohols (e.g., ethanol, propanol) during the final esterification step or through transesterification of the methyl ester. mdpi.comresearchgate.net This allows for modulation of properties like solubility and metabolic stability. For instance, converting the ester to a more stable amide or a bulkier ester could alter its susceptibility to hydrolysis by esterase enzymes. drugdesign.org

Table 2: Potential Variations of the Benzoate Moiety

| Modification Type | Example | Synthetic Approach | Potential Impact |

|---|---|---|---|

| Ester Variation | Ethyl benzoate, Propyl benzoate | Esterification with corresponding alcohol researchgate.net | Altered solubility, lipophilicity, and metabolic stability |

| Aromatic Substitution (Electron-withdrawing) | Methyl 4-nitrobenzoate | Nitration of the benzoate precursor aiinmr.com | Modified electronic properties, potential for new interactions |

| Aromatic Substitution (Electron-donating) | Methyl 4-methoxybenzoate | Synthesis from methoxy-substituted benzoic acid | Altered hydrogen bonding potential and electronics |

Conjugation with Fluorophores or Affinity Tags for Probe Development

To visualize the localization of Methyl 4-(1-oxoisoindolin-2-yl)benzoate within cells or to facilitate its isolation from biological samples, the molecule can be conjugated to a reporter group, such as a fluorophore or an affinity tag. nih.govnih.gov The carboxylic acid precursor, 4-(1-oxoisoindolin-2-yl)benzoic acid, is an ideal handle for such conjugations.

Using standard coupling chemistries, such as carbodiimide-mediated reactions, the carboxyl group can be linked to an amine-functionalized fluorophore (e.g., fluorescein, rhodamine) or an affinity tag (e.g., biotin). acs.orgthermofisher.com The resulting molecular probe can be used in fluorescence microscopy to study cellular uptake and distribution or in affinity purification experiments to identify binding partners. xjtu.edu.cnox.ac.uk The choice of the linker connecting the core molecule to the tag is crucial to ensure that the biological activity of the parent compound is not significantly compromised. nih.gov

Table 3: Examples of Probes via Conjugation

| Tag Type | Example Tag | Conjugation Chemistry | Application |

|---|---|---|---|

| Fluorophore | Fluorescein isothiocyanate (FITC) | Amide bond formation with the carboxyl group | Fluorescence microscopy, cellular imaging nih.gov |

| Fluorophore | Cyanine dyes (e.g., Cy5) | Amide bond formation | In vitro and in vivo imaging, FRET studies xjtu.edu.cn |

| Affinity Tag | Biotin (B1667282) | Amide bond formation | Affinity purification, pull-down assays |

Synthesis of Conformationally Restricted Analogues

The flexibility of a molecule can allow it to adopt multiple conformations, only one of which may be active at its biological target. Synthesizing conformationally restricted analogues, where rotation around certain bonds is limited, can help identify this bioactive conformation. For the isoindolinone scaffold, this can be achieved by introducing rigid structural elements. nih.gov

Strategies include creating polycyclic structures through intramolecular cyclization reactions or introducing bulky substituents that sterically hinder free rotation. nih.gov For example, incorporating the isoindolinone into a larger, more rigid framework, such as a cyclic peptide, has been shown to enhance biological activity in some contexts. nih.gov These rigid analogues provide valuable insights into the optimal three-dimensional shape required for binding and activity.

Exploration of Bioisosteric Replacements for Mechanistic Insight

Bioisosterism involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. drughunter.compatsnap.com This strategy is a powerful tool for mechanistic probing. nih.gov

For this compound, several bioisosteric replacements can be envisioned. The ester group, which can be prone to hydrolysis, could be replaced with more metabolically stable groups like a 1,2,4-oxadiazole (B8745197) or a trifluoroethylamine. nih.govu-tokyo.ac.jpcambridgemedchemconsulting.com The lactam (amide) carbonyl in the isoindolinone ring could be replaced with a thioamide to alter its hydrogen bonding capabilities. The phenyl rings could be replaced with heterocycles like pyridine (B92270) or thiophene (B33073) to introduce different electronic properties and potential interaction points. nih.gov Studying the functional consequences of these replacements provides deep insight into which properties of the original functional group are essential for its biological effect. sigmaaldrich.com

Table 4: Potential Bioisosteric Replacements

| Original Group | Location | Bioisosteric Replacement | Rationale |

|---|---|---|---|

| Ester (-COOCH₃) | Benzoate moiety | 1,2,4-Oxadiazole | Improve metabolic stability, mimic H-bond acceptor cambridgemedchemconsulting.com |

| Ester (-COOCH₃) | Benzoate moiety | Tetrazole | Serve as a carboxylic acid mimic with different pKa patsnap.com |

| Amide (-C=O) | Isoindolinone core | Thioamide (-C=S) | Alter hydrogen bonding properties and electronics |

| Phenyl Ring | Benzoate or Isoindolinone | Pyridine Ring | Introduce a hydrogen bond acceptor (N atom), alter polarity nih.gov |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing Methyl 4-(1-oxoisoindolin-2-yl)benzoate, and how is the product characterized?

- Methodological Answer: A widely used approach involves reacting 4-aminobenzoate esters with phthalic anhydride derivatives to form the isoindolinone ring. For example, ethyl 4-aminobenzoate reacts under reflux conditions to yield ethyl 4-(1-oxoisoindolin-2-yl)benzoate in 96% yield, as confirmed by NMR and NMR . For the methyl ester analog, similar synthetic strategies apply, with characterization via NMR (e.g., δ = 4.88 ppm for the methylene group adjacent to the isoindolinone) .

Q. How is the structural integrity of this compound confirmed spectroscopically?

- Methodological Answer: NMR is critical for verifying the methyl ester (δ ≈ 3.8–4.0 ppm) and isoindolinone moieties (aromatic protons δ = 7.0–8.1 ppm). For instance, coupling constants (e.g., ) between protons on the benzene and isoindolinone rings confirm regiochemistry . Mass spectrometry (HRMS) or IR can further validate functional groups like the carbonyl (C=O stretch ≈ 1700 cm).

Advanced Research Questions

Q. How can site-selective C-H bond functionalization be achieved in this compound derivatives?

- Methodological Answer: The isoindolinone ring acts as a weak directing group for transition-metal catalysis. Evidence shows that ruthenium catalysts enable C-H arylation with boronic acids at the ortho position of the benzoate moiety. Optimizing ligand systems (e.g., phosphine ligands) and reaction temperature (80–100°C) enhances selectivity and yield . Solvent choice (e.g., toluene vs. DMF) also influences regioselectivity due to coordination effects.

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer: Discrepancies in X-ray data (e.g., thermal parameters, bond lengths) can arise from twinning or disorder. Using SHELX software (SHELXL97/SHELXTL) with iterative refinement cycles and constraints (e.g., H-atom riding) improves accuracy. For example, adjusting the threshold (<0.05) and employing high-resolution data (e.g., 0.90 Å) reduces noise . Cross-validation with spectroscopic data (NMR, IR) ensures structural consistency.

Q. How are impurities like methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoate identified and quantified in synthetic batches?

- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS is employed for impurity profiling. A C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) separate the main product from structurally similar impurities. Calibration curves using certified reference standards (e.g., Indobufen Impurity 29) enable quantification at ppm levels .

Q. What role do solvent polarity and temperature play in amide coupling reactions for related benzoate derivatives?

- Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance reaction rates in amide bond formation by stabilizing intermediates. For example, DMF at 50°C facilitates nucleophilic substitution in methyl 4-[(2-amino-5-iodo-benzoylamino)-methyl]-benzoate synthesis, achieving >90% conversion. Lower temperatures (20°C) may reduce side reactions but require longer reaction times .

Q. How can reaction yields for analogs like 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde be optimized?

- Methodological Answer: Catalytic systems (e.g., Pd/C or CuI) and microwave-assisted synthesis reduce reaction times from hours to minutes. For benzaldehyde derivatives, optimizing stoichiometry (1:1.2 molar ratio of aldehyde precursor to phthalimide) and solvent (THF vs. DCM) improves yields to >85% .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data for this compound conformers?

- Methodological Answer: Dynamic NMR studies (variable-temperature NMR) can detect rotational barriers in the isoindolinone ring, explaining discrepancies between solution and solid-state structures. If X-ray shows planar geometry while NMR suggests fluxionality, computational modeling (DFT) reconciles these by simulating energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.